Cas no 88933-46-4 (1H-Imidazole-1-propanamine, 2,4,5-trimethyl-)

1H-Imidazole-1-propanamine, 2,4,5-trimethyl-, is a substituted imidazole derivative characterized by its unique alkylated structure. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of trimethyl groups at the 2,4,5-positions enhances its steric and electronic properties, making it suitable for applications requiring tailored reactivity. Its propanamine side chain further expands its utility in functionalization reactions. The compound's stability and well-defined structure facilitate precise modifications, supporting its use in the development of specialized ligands, catalysts, or bioactive molecules. Careful handling is advised due to its reactive functional groups.
1H-Imidazole-1-propanamine, 2,4,5-trimethyl- structure
88933-46-4 structure
Product Name:1H-Imidazole-1-propanamine, 2,4,5-trimethyl-
CAS No:88933-46-4
MF:C9H17N3
MW:167.251381635666
CID:619402
PubChem ID:18722289
Update Time:2025-06-14

1H-Imidazole-1-propanamine, 2,4,5-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-propanamine, 2,4,5-trimethyl-
    • 3-(2,4,5-trimethylimidazol-1-yl)propan-1-amine
    • 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine
    • starbld0038022
    • 3-(Trimethyl-1h-imidazol-1-yl)propan-1-amine
    • SCHEMBL14416115
    • DTXSID40595824
    • EN300-6474748
    • 88933-46-4
    • Inchi: 1S/C9H17N3/c1-7-8(2)12(6-4-5-10)9(3)11-7/h4-6,10H2,1-3H3
    • InChI Key: CZUXFFSUVDISFM-UHFFFAOYSA-N
    • SMILES: N1(C(C)=NC(C)=C1C)CCCN

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.8Ų

1H-Imidazole-1-propanamine, 2,4,5-trimethyl- Pricemore >>

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Additional information on 1H-Imidazole-1-propanamine, 2,4,5-trimethyl-

Recent Advances in the Study of 1H-Imidazole-1-propanamine, 2,4,5-trimethyl- (CAS: 88933-46-4)

The compound 1H-Imidazole-1-propanamine, 2,4,5-trimethyl- (CAS: 88933-46-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This imidazole derivative is characterized by its unique structural features, which make it a promising candidate for various therapeutic interventions. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential biological targets.

One of the key areas of research involves the compound's role as a modulator of enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1H-Imidazole-1-propanamine, 2,4,5-trimethyl- exhibits inhibitory effects on certain cytochrome P450 enzymes, which are critical in drug metabolism. This finding suggests its potential utility in enhancing the bioavailability of co-administered drugs by reducing their metabolic degradation.

Another significant development is the exploration of its anti-inflammatory properties. Research conducted by a team at the University of Cambridge revealed that this compound can selectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's potential as a lead molecule for developing novel anti-inflammatory agents.

In addition to its pharmacological applications, recent advancements in synthetic chemistry have enabled more efficient and scalable production of 1H-Imidazole-1-propanamine, 2,4,5-trimethyl-. A 2024 paper in Organic Process Research & Development described a novel catalytic method that significantly reduces the number of synthetic steps while improving yield and purity. This innovation is expected to facilitate broader research and commercial applications of the compound.

Despite these promising findings, challenges remain in fully understanding the compound's mechanism of action and optimizing its therapeutic potential. Future research directions may include in vivo studies to validate its efficacy and safety, as well as structural modifications to enhance its selectivity and potency. The ongoing interest in 1H-Imidazole-1-propanamine, 2,4,5-trimethyl- underscores its importance in the field of chemical biology and drug discovery.

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